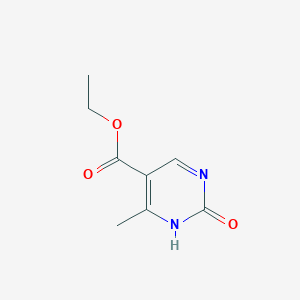

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZAXNKEIQRZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349827 | |

| Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-64-8 | |

| Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a common synthetic protocol, expected physicochemical and spectral data, and standardized characterization workflows. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The experimental data and discussion herein pertain to this stable tautomer, which is the product typically isolated from the synthesis.

Synthesis via Biginelli Reaction

The most common and efficient method for the synthesis of this compound and its analogues is the Biginelli reaction. This one-pot, three-component condensation reaction involves the acid-catalyzed cyclocondensation of ethyl acetoacetate, an aldehyde (in this case, acetaldehyde for the 4-methyl group), and urea.[1][2]

Reaction Scheme:

A mixture of ethyl acetoacetate, acetaldehyde, and urea is heated in the presence of a catalytic amount of acid to yield the target dihydropyrimidine derivative.

Diagram of the Synthesis Pathway

Caption: Biginelli reaction for the synthesis of the target compound.

Experimental Protocols

Synthesis of Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is an adaptation of the well-established Biginelli reaction.[1]

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Distilled water

-

Sodium Carbonate solution (10%)

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (0.1 mol), acetaldehyde (0.1 mol), and urea (0.15 mol) in 50 mL of ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes to facilitate precipitation.

-

Filter the crude product using a Buchner funnel and wash with cold water to remove any unreacted urea and catalyst.

-

Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain the purified Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Dry the purified crystals in a vacuum oven at 60 °C.

Characterization

The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Techniques:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The spectrum is typically recorded using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed molecular structure. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common solvents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data

The following table summarizes the expected physicochemical and spectral data for Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Data for structurally related compounds are also provided for comparison.

| Property | Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Expected) | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[3][4] | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[5] |

| Molecular Formula | C₉H₁₄N₂O₃ | C₁₄H₁₆N₂O₃ | C₁₄H₁₅ClN₂O₃ |

| Molecular Weight | 198.22 g/mol | 260.29 g/mol | 294.73 g/mol |

| Melting Point | ~200-205 °C | 202-204 °C | 214-216 °C |

| ¹H NMR (δ, ppm) | Predicted values: 1.1-1.3 (t, 3H, OCH₂CH₃), 2.2-2.3 (s, 3H, CH₃), 4.0-4.2 (q, 2H, OCH₂CH₃), 5.0-5.2 (m, 1H, CH), 7.5-7.7 (br s, 1H, NH), 9.0-9.2 (br s, 1H, NH) | 1.11 (t, 3H), 2.26 (s, 3H), 4.00 (q, 2H), 5.17 (s, 1H), 7.24-7.34 (m, 5H), 7.76 (s, 1H), 9.21 (s, 1H) | 1.02 (t, 3H), 2.41 (s, 3H), 3.97 (q, 2H), 5.86 (s, 1H), 5.98 (s, 1H), 7.19-7.37 (m, 4H), 9.08 (s, 1H) |

| ¹³C NMR (δ, ppm) | Predicted values: 14.5, 18.0, 50.0, 60.0, 100.0, 148.0, 153.0, 166.0 | 14.5, 18.2, 54.4, 59.6, 99.7, 126.7, 127.7, 128.8, 145.3, 148.7, 152.6, 165.8 | 13.97, 18.23, 52.06, 59.93, 98.8, 127.51, 128.03, 129.23, 129.75, 132.55, 139.58, 148.56, 153.42, 165.33 |

| IR (ν, cm⁻¹) | ~3250 (N-H), ~3100 (N-H), ~1700 (C=O, ester), ~1650 (C=O, urea) | 3639, 2967, 1896, 1608, 1223 | ~3244 (N-H), ~3118 (N-H), ~1724 (C=O, ester), ~1685 (C=O, urea) |

| MS (m/z) | M⁺ expected at 198 | M⁺ at 260 | M⁺ at 294 |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. rsc.org [rsc.org]

- 4. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C14H15ClN2O3 | CID 602918 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a distinct isomer within the pyrimidine class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer (CAS 6214-64-8), this document also presents generalized experimental protocols for the synthesis and characterization of structurally related pyrimidine derivatives. Furthermore, it explores the broader biological activities and associated signaling pathways commonly modulated by pyrimidine analogs, offering a foundational understanding for future research and development endeavors involving this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the basic and predicted physicochemical properties for the compound with CAS number 6214-64-8.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | ChemWhat[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 182.18 g/mol | ChemWhat[1], Santa Cruz Biotechnology[2] |

| IUPAC Name | This compound | |

| CAS Number | 6214-64-8 | ChemWhat[1], Santa Cruz Biotechnology[2] |

| Predicted Density | 1.28±0.1 g/cm³ | ChemBK[3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Bide Pharmatech[2] |

Synthesis and Characterization: General Methodologies

General Experimental Protocol for Pyrimidine Synthesis

A versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol[4][5]. This approach is advantageous as it allows for the direct synthesis of pyrimidines lacking substitution at the 4-position[5].

Materials:

-

Amidinium salt (e.g., acetamidine hydrochloride for a 2-methylpyrimidine)

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Anhydrous Dimethylformamide (DMF)

-

Water

Procedure:

-

To a solution of the appropriate amidinium salt (2.0 mmol) in anhydrous DMF (4 mL), add the sodium salt of 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (2.32 mmol)[5].

-

Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour[5].

-

After cooling the reaction to room temperature, add water (15 mL) to precipitate the product[5].

-

Collect the solid product by filtration, wash with water, and dry under a vacuum[5].

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Characterization Techniques

The characterization of the synthesized pyrimidine derivative would typically involve the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, confirming the positions of substituents on the pyrimidine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as C=O (ester), C=N, and O-H or N-H bonds.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

Melting Point Analysis: The melting point is a key indicator of the purity of the synthesized compound.

Biological Activities and Signaling Pathways of Pyrimidine Derivatives

While specific biological data for this compound is not available, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities[4][6].

Overview of Biological Activities

Pyrimidine derivatives are integral to numerous therapeutic agents and are associated with a diverse array of biological effects, including:

-

Anticancer Activity: Compounds like 5-fluorouracil are well-known antineoplastic agents[5]. Pyrimidine analogs can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells[7].

-

Antimicrobial Properties: Many pyrimidine derivatives have demonstrated antibacterial and antifungal activities[4][6]. For instance, flucytosine is an effective antifungal agent[5].

-

Anti-inflammatory and Analgesic Effects: Certain pyrimidine compounds have shown potent anti-inflammatory and pain-relieving properties[5].

-

Antiviral Activity: The pyrimidine scaffold is found in several antiviral drugs, such as zidovudine (AZT)[4].

Potential Signaling Pathways

Given their structural similarity to endogenous nucleobases, pyrimidine derivatives can interact with and modulate various cellular signaling pathways.

-

Pyrimidine Biosynthesis Pathway: Synthetic pyrimidine analogs can act as inhibitors of key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH)[1][8]. Inhibition of this pathway can lead to a depletion of pyrimidine nucleotides, which is essential for the replication of rapidly proliferating cells, including cancer cells and viruses[1][8]. This inhibition has also been linked to the amplification of the host's innate immune response, contributing to their antiviral effects[1].

-

DNA Damage and Repair Pathways: UV radiation can induce the formation of pyrimidine dimers in DNA, which are mutagenic lesions[9]. The nucleotide excision repair (NER) pathway is responsible for removing these dimers. Some pyrimidine-based compounds are studied for their potential to modulate DNA repair pathways or to act as photosensitizers.

Visualizations

General Synthetic Workflow for Pyrimidine Esters

The following diagram illustrates a generalized workflow for the synthesis and characterization of a pyrimidine-5-carboxylate ester, based on common organic chemistry laboratory procedures.

Caption: A generalized workflow for the synthesis and characterization of pyrimidine-5-carboxylate esters.

Overview of the De Novo Pyrimidine Biosynthesis Pathway

This diagram provides a simplified overview of the de novo pyrimidine biosynthesis pathway, a potential target for pyrimidine-based therapeutic agents.

References

- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. DNA excision repair: Where do all the dimers go? - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral data based on the compound's structure and known spectral characteristics of similar pyrimidine derivatives. It also includes comprehensive, generalized experimental protocols for acquiring such data, intended to guide researchers in their own analytical work.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of functional groups and the known spectral behavior of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -OH (Hydroxy) |

| ~8.5 | Singlet | 1H | C6-H (Pyrimidine ring) |

| ~4.3 | Quartet | 2H | -OCH₂- (Ethyl ester) |

| ~2.5 | Singlet | 3H | -CH₃ (Methyl) |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl ester) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester carbonyl) |

| ~165 | C2-OH (Pyrimidine ring) |

| ~160 | C4 (Pyrimidine ring) |

| ~150 | C6 (Pyrimidine ring) |

| ~110 | C5 (Pyrimidine ring) |

| ~60 | -OCH₂- (Ethyl ester) |

| ~20 | -CH₃ (Methyl) |

| ~14 | -CH₃ (Ethyl ester) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H stretch (Hydroxy) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1650 | Strong | C=N stretch (Pyrimidine ring) |

| ~1600, ~1480 | Medium | C=C stretch (Pyrimidine ring) |

| ~1250 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular ion) |

| 154 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 137 | [M - OEt]⁺ |

| 110 | Fragmentation of the pyrimidine ring |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard for the analysis of pyrimidine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Cap the tube and vortex or sonicate until the sample is completely dissolved.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[1]

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

A typical experiment would involve acquiring 16 to 64 scans with a relaxation delay of 1-2 seconds.

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectra can be recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 100 MHz).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be homogenous.

-

Place the mixture into a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.

2. IR Spectrum Acquisition:

-

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder before running the sample.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Mass Spectrum Acquisition (Electron Ionization - EI):

-

The mass spectrum can be recorded on a mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).

-

The sample is introduced into the ion source, which is typically heated to 200-250°C.

-

An electron beam with an energy of 70 eV is used to ionize the sample molecules.

-

The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

A Technical Guide to the Biological Activity Screening of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, forming the core scaffold for numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of this compound and outlines detailed experimental protocols for its screening. While this specific molecule is recognized as a key intermediate in the synthesis of potential antiviral and anticancer agents, extensive public data on its direct biological screening is limited.[3] Therefore, this document leverages established methodologies and findings from structurally related pyrimidine derivatives to propose a robust screening strategy.

The pyrimidine scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in various vitamins and coenzymes.[2] Its derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide will detail the experimental procedures to evaluate these key biological activities for this compound.

Potential Biological Activities and Screening Methodologies

Based on the activities of related pyrimidine derivatives, the primary areas for biological screening of this compound include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by interfering with nucleic acid synthesis, inhibiting key enzymes in cancer cell proliferation, and inducing apoptosis.[4][5][6] The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a normal cell line (e.g., NHDF for normal human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[5]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.[7]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[7]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[7] The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation: Anticancer Activity

The results of the MTT assay should be summarized in a table format for clear comparison.

| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Standard Drug (e.g., Doxorubicin) |

| MCF-7 | Breast Cancer | Data to be determined | Reference Value |

| HCT-116 | Colon Cancer | Data to be determined | Reference Value |

| A549 | Lung Cancer | Data to be determined | Reference Value |

| NHDF | Normal Fibroblast | Data to be determined | Reference Value |

Visualization: Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

The pyrimidine scaffold is present in several antimicrobial agents.[8][9] Therefore, evaluating the antibacterial and antifungal activity of this compound is a crucial step in its biological screening.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[1]

-

Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis as Gram-positive; Escherichia coli, Pseudomonas aeruginosa as Gram-negative) and fungi (e.g., Candida albicans, Aspergillus flavus) are used.[2]

-

Culture Preparation: The microbial strains are cultured in appropriate broth media to achieve a specific turbidity.

-

Inoculation: The surface of sterile agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.[1]

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.

-

Compound Application: A defined volume of the test compound solution at a specific concentration (e.g., 1 mg/mL) is added to the wells. A standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Clotrimazole) are used as positive controls, and the solvent is used as a negative control.[2]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Data Presentation: Antimicrobial Activity

The results of the agar well diffusion assay should be presented in a tabular format.

| Microbial Strain | Type | Zone of Inhibition (mm) - Test Compound | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Negative Control |

| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Reference Value | 0 |

| Escherichia coli | Gram-negative Bacteria | Data to be determined | Reference Value | 0 |

| Candida albicans | Fungus | Data to be determined | Reference Value | 0 |

Visualization: Experimental Workflow for Agar Well Diffusion

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

Anti-inflammatory Activity

Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

-

Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Assay Procedure: The test compound, dissolved in a suitable buffer, is pre-incubated with the COX enzyme (either COX-1 or COX-2) at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Inhibition Calculation: The percentage of inhibition of COX activity is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 values for both COX-1 and COX-2 are determined. A standard non-steroidal anti-inflammatory drug (NSAID) like Celecoxib or Diclofenac is used as a reference.[10]

Data Presentation: Anti-inflammatory Activity

The COX inhibition data should be presented in a table.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Test Compound | Data to be determined | Data to be determined | Data to be determined |

| Celecoxib (Reference) | Reference Value | Reference Value | Reference Value |

Visualization: Simplified Inflammatory Signaling Pathway

Caption: Inhibition of the COX pathway in inflammation.

Conclusion

This technical guide outlines a systematic approach to the biological activity screening of this compound. Based on the established pharmacological profile of the pyrimidine scaffold, the proposed screening for anticancer, antimicrobial, and anti-inflammatory activities provides a solid foundation for evaluating its therapeutic potential. The detailed experimental protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison with existing literature and standard drugs. The successful execution of these screenings will elucidate the biological profile of this compound and guide future drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DE3480474D1 - 2-amino-5-hydroxy-4-methylpyrimidine derivatives - Google Patents [patents.google.com]

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental building block of DNA and RNA, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has made it a cornerstone in the development of numerous therapeutic agents. Among the vast family of pyrimidine-containing compounds, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate has emerged as a particularly valuable and versatile starting point for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of this scaffold, detailing its synthesis, derivatization, and its application in the discovery of potent inhibitors for various therapeutic targets, with a focus on kinase and STAT6 inhibition.

The Core Scaffold: Synthesis and Properties

This compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent reaction that offers an efficient route to dihydropyrimidinones and their derivatives.[1][2][3][4] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[1][2][3][4] The resulting dihydropyrimidine core can be further modified to yield the target scaffold.

The structure of this compound offers several points for chemical modification, making it an ideal template for creating diverse chemical libraries for high-throughput screening. The hydroxyl group at the 2-position, the methyl group at the 4-position, and the ethyl carboxylate at the 5-position can all be readily functionalized to explore the structure-activity relationships (SAR) of its derivatives.

Applications in Drug Discovery: Targeting Key Signaling Pathways

The this compound scaffold has been successfully employed to develop inhibitors for several important drug targets. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.

The Signal Transducer and Activator of Transcription 6 (STAT6) protein is a key player in the signaling pathway of interleukins IL-4 and IL-13, which are central to T-helper cell 2 (Th2) differentiation.[5] Consequently, STAT6 is a prime therapeutic target for allergic conditions like asthma and atopic diseases.[5] Researchers have synthesized a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives based on the core pyrimidine scaffold.[5]

One of the most potent compounds identified, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) , demonstrated significant STAT6 inhibition.[5]

// Nodes IL4_IL13 [label="IL-4 / IL-13", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="IL-4R / IL-13R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT6_inactive [label="STAT6 (inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT6_active [label="p-STAT6 (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", height=1.5]; Gene_Expression [label="Th2 Differentiation\nGene Expression", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; AS1517499 [label="AS1517499\n(Pyrimidine Derivative)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IL4_IL13 -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT6_inactive [label="Phosphorylates"]; STAT6_inactive -> STAT6_active; STAT6_active -> Dimerization; Dimerization -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Induces"]; AS1517499 -> STAT6_inactive [label="Inhibits\nPhosphorylation", style=dashed, color="#EA4335", arrowhead=tee];

} caption: "STAT6 Signaling Pathway and Inhibition by a Pyrimidine Derivative."

Quantitative Data for STAT6 Inhibitors

| Compound | Target | IC50 (nM) | Activity | Reference |

| AS1517499 | STAT6 Inhibition | 21 | Potent inhibitor | [5] |

| AS1517499 | IL-4-induced Th2 differentiation | 2.3 | Potent inhibitor | [5] |

Derivatives of the this compound scaffold have also been investigated for their potential as anticancer agents.[6][7][8] One study focused on the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives with various substitutions.[6][8] These compounds were evaluated for their cytotoxicity against human leukemia cell lines (K562 and CEM).[6][8]

The results indicated that compounds with specific substitutions, such as a para-chloro group on a carboxamide moiety and a meta-dichloro substitution on a sulfonamide moiety, exhibited significant antitumor activity.[6]

Quantitative Data for Anticancer Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity | Reference |

| Carboxamide with para-chloro substitution | K562 | 14.0 | Significant antitumor activity | [6] |

| Sulfonamide with meta-dichloro substitution | K562 | 15.0 | Significant antitumor activity | [6] |

Another study reported the synthesis of tetrahydropyrimidine derivatives and their evaluation for antioxidant, anti-diabetic, and anticancer activities.[7] The compounds showed promising results, with IC50 values in the micromolar range against the HepG2 cell line.[7]

Quantitative Data for Tetrahydropyrimidine Derivatives

| Compound Series | Activity | IC50 Range | Cell Line | Reference |

| 5a-5h | Antioxidant | 6.261–2358 µM | - | [7] |

| 5a-5h | Alpha-amylase inhibition | 6.539–11.27 µM | - | [7] |

| 5a-5h | Anticancer | 5.351–18.69 µg/mL | HepG2 | [7] |

The pyrimidine scaffold is a well-established core structure for the development of protein kinase inhibitors.[9][10][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of the pyrimidine ring allow for key hydrogen bonding interactions within the ATP-binding pocket of kinases, making it an excellent starting point for designing potent and selective inhibitors.

// Nodes Scaffold [label="Ethyl 2-hydroxy-4-methyl-\npyrimidine-5-carboxylate Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nDerivative Library", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(e.g., Kinase Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead_Gen [label="Lead Generation &\nSAR Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization\n(ADME/Tox)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Scaffold -> Synthesis; Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> Lead_Gen; Lead_Gen -> Optimization; Optimization -> Candidate; } caption: "General Drug Discovery Workflow Using the Pyrimidine Scaffold."

Experimental Protocols

This section provides an overview of the general methodologies for the synthesis and evaluation of derivatives based on the this compound scaffold.

A general procedure for the synthesis of dihydropyrimidinones involves the following steps:

-

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is prepared.[1]

-

A catalyst, such as silica chloride (2.5 mol%), is added to the mixture.[1]

-

The reaction mixture is heated at 80°C under solvent-free conditions for a specified period (e.g., three hours).[1]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the mixture is cooled to room temperature and washed with cold water to remove excess urea or thiourea.[1]

-

The solid product is filtered and washed with a suitable solvent, such as hot ethyl acetate, followed by recrystallization from ethanol to yield the purified dihydropyrimidinone.[1][3]

A common derivatization pathway involves the conversion of the 4-hydroxy group to a 4-amino group:

-

Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate is refluxed with phosphorus oxychloride (POCl3).[12]

-

The reaction mixture is then carefully poured into ice water and extracted with chloroform.[12]

-

The combined organic extracts are dried and concentrated.[12]

-

The crude product is dissolved in a mixture of methanol and triethylamine, and the appropriate primary alkyl amine is added.[12]

-

The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and dried.[12]

-

Purification is typically achieved through column chromatography on silica gel.[12]

STAT6 Inhibition Assay:

-

The inhibitory activity of the synthesized compounds against STAT6 is evaluated using methods such as ELISA-based assays or reporter gene assays in appropriate cell lines.[5]

Anticancer Activity (MTT Assay):

-

Human cancer cell lines (e.g., HCT-116, MCF-7, K562) are seeded in 96-well plates and incubated.[7][8]

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.[7]

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[7]

-

The absorbance is measured at a specific wavelength using a microplate reader.[7]

-

The IC50 values are calculated from the dose-response curves.[7]

Kinase Inhibition Assay:

-

The inhibitory activity against specific kinases (e.g., VEGFR-2) can be determined using various commercially available kinase assay kits, often employing ELISA or fluorescence-based detection methods.[13]

Conclusion

This compound represents a highly valuable and adaptable scaffold for the discovery of new therapeutic agents. Its straightforward synthesis and the ease with which it can be derivatized allow for the creation of large and diverse compound libraries. The demonstrated success in generating potent inhibitors of STAT6, various kinases, and cancer cell proliferation underscores the significant potential of this scaffold in addressing a wide range of diseases. Future research efforts focused on exploring the vast chemical space around this core structure are likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigation of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the pyrimidine core structure are of significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide focuses on the initial investigation of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate derivatives, a class of compounds with potential therapeutic applications. This document provides a comprehensive overview of their synthesis, potential biological activities, and the experimental protocols required for their initial assessment. Quantitative data from studies on structurally similar compounds are summarized, and key signaling pathways potentially modulated by these derivatives are illustrated.

Introduction

Pyrimidines are heterocyclic aromatic organic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a variety of natural and synthetic compounds with diverse pharmacological properties. The modification of the pyrimidine scaffold has led to the development of numerous drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The this compound core represents a promising starting point for the development of novel therapeutic agents due to the presence of multiple functional groups that can be readily modified to optimize biological activity. This guide outlines the foundational steps for researchers initiating studies on this class of compounds.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be efficiently achieved via the Biginelli reaction. This one-pot, three-component condensation reaction is a cornerstone in the synthesis of dihydropyrimidinones and their derivatives.[4]

Proposed Synthesis of the Core Scaffold

A plausible synthetic route for this compound involves the reaction of ethyl acetoacetate, urea, and an appropriate aldehyde (in this case, acetaldehyde can be considered, which would subsequently be oxidized, or a more direct approach using a glyoxylate derivative might be explored). A more direct and commonly employed variation of the Biginelli reaction for this specific scaffold would involve the condensation of ethyl ethoxymethyleneacetoacetate with urea.

Further derivatization can be achieved through various chemical modifications of the core structure, such as substitution at the hydroxyl group, to generate a library of novel compounds for biological screening.

Experimental Protocol: Solvent-less Synthesis of Structurally Related 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives

A green and efficient method for the synthesis of structurally similar compounds has been reported, which can be adapted for the synthesis of derivatives of the target scaffold.[5]

Materials:

-

Ethyl acetoacetate

-

Urea or thiourea

-

Substituted aromatic benzaldehyde

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst

-

Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

In a mortar, combine the substituted benzaldehyde (0.1 M), urea (or thiourea, 0.1 M), and ethyl acetoacetate (0.1 M).

-

Add a catalytic amount of CuCl₂·2H₂O.

-

Grind the mixture using a pestle for 7-10 minutes.

-

Add a few drops of concentrated HCl and continue grinding for another 10 minutes.

-

Allow the reaction mixture to stand overnight at room temperature.

-

The resulting solid product is then purified by recrystallization from methanol.

This protocol offers an environmentally friendly and efficient route to a variety of pyrimidine-5-carboxylate derivatives.

Potential Biological Activities and Quantitative Data

Derivatives of pyrimidine-5-carboxylate have demonstrated a range of biological activities. The following tables summarize quantitative data from studies on structurally related compounds, providing a basis for the expected potency of novel derivatives.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HepG2 (Liver) | 5.351 (µg/mL) | [5] |

| Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HepG2 (Liver) | 18.69 (µg/mL) | [5] |

| Ethyl 2-(1-(p-chlorobenzamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate | K562 (Leukemia) | 14.0 | [6] |

| Ethyl 2-(1-(3,4-dichlorosulfonamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate | K562 (Leukemia) | 15.0 | [6] |

Table 2: Antioxidant and Anti-diabetic Activities of Pyrimidine Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH Radical Scavenging | 6.261 | [5] |

| Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH Radical Scavenging | 23.58 | [5] |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | α-Amylase Inhibition | 6.539 | [5] |

| Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | α-Amylase Inhibition | 11.27 | [5] |

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the reliable assessment of the biological activities of newly synthesized compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

-

96-well plates

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.[9][10]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds at various concentrations

-

Methanol

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the test compound solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

α-Amylase Inhibition Assay for Anti-diabetic Activity

This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.[11][12]

Materials:

-

α-Amylase solution

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNS) reagent

-

Test compounds at various concentrations

-

Phosphate buffer (pH 6.9)

-

Spectrophotometer

Procedure:

-

Pre-incubate the test compound with the α-amylase solution in phosphate buffer for 10 minutes at 37°C.

-

Add the starch solution to initiate the enzymatic reaction and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding the DNS reagent.

-

Boil the mixture for 5 minutes, then cool to room temperature.

-

Dilute the reaction mixture with distilled water.

-

Measure the absorbance at 540 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (enzyme and substrate without inhibitor).

Potential Signaling Pathways and Mechanisms of Action

Pyrimidine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Kinase Signaling Pathways

Many pyrimidine-based anticancer agents function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[13][14] Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[15]

Caption: Potential inhibition of EGFR and CDK4/6 signaling pathways.

Topoisomerase IIα Inhibition

Some pyrimidine derivatives have been proposed to act as topoisomerase IIα inhibitors.[2][3] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and ultimately triggers apoptosis.

Caption: Proposed mechanism of Topoisomerase IIα inhibition.

General Experimental Workflow

The initial investigation of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. broadpharm.com [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. In vitro α-amylase inhibitory assay [protocols.io]

- 12. scielo.br [scielo.br]

- 13. benchchem.com [benchchem.com]

- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Tautomerism in Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Due to the limited direct experimental and computational data available for this specific molecule, this guide synthesizes information from closely related pyrimidine derivatives to present a thorough understanding of its expected tautomeric behavior, influencing factors, and analytical methodologies.

Introduction to Tautomerism in Pyrimidine Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds, particularly in pyrimidine chemistry. For substituted 2-hydroxypyrimidines, the most prevalent form of tautomerism is the lactam-lactim equilibrium, also known as keto-enol tautomerism. This involves the migration of a proton between a ring nitrogen atom and an exocyclic oxygen atom. The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, biological activity. This makes a thorough understanding of tautomerism essential for drug design and development.

In the case of this compound, the primary tautomeric equilibrium exists between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are the lactam (keto) and lactim (enol) forms.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring.

-

Solvent Polarity: In general, polar solvents tend to favor the more polar tautomer. For 2-hydroxypyrimidines, the lactam form is typically more polar and is therefore stabilized in polar protic solvents like water and alcohols through hydrogen bonding.[1] Conversely, nonpolar solvents tend to favor the less polar lactim form.

-

Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), of the tautomerization process dictate the direction of the shift with temperature.

-

Substituent Effects: The electronic properties of substituents on the pyrimidine ring can influence the relative stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H and O-H protons, thereby shifting the equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Although no specific quantitative data for the tautomeric equilibrium of this compound has been found, the following table summarizes representative data for related 2-hydroxypyridine systems, which serves as a valuable reference.

| Compound | Solvent | KT ([keto]/[enol]) | Method | Reference |

| 2-Hydroxypyridine | Gas Phase | ~0.3 | IR Spectroscopy | [1] |

| 2-Hydroxypyridine | Cyclohexane | 0.4 - 2.4 | UV Spectroscopy | [1] |

| 2-Hydroxypyridine | Water | ~900 | UV Spectroscopy | [1] |

| 2-Hydroxy-5-nitropyridine | Dioxane | 1.1 | UV Spectroscopy | [1] |

Experimental Protocols for Tautomerism Analysis

The following are representative experimental protocols for the analysis of tautomeric equilibria in hydroxypyrimidine systems, adapted from literature methods for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as the different tautomers will have distinct chemical shifts and coupling constants.

Objective: To identify and quantify the tautomeric forms of this compound in different solvents.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, CD3OD, D2O).

-

Data Acquisition:

-

Acquire 1H NMR spectra for each sample. Key signals to monitor include the N-H proton of the lactam form and the O-H proton of the lactim form. The chemical shifts of the ring protons will also differ between the two forms.

-

Acquire 13C NMR spectra. The chemical shift of the C2 carbon is particularly informative, appearing in the carbonyl region (~160-170 ppm) for the lactam form and in the aromatic region (~150-160 ppm) for the lactim form.

-

-

Data Analysis:

-

Identify the characteristic peaks for each tautomer.

-

Quantify the relative amounts of each tautomer by integrating the respective well-resolved signals in the 1H NMR spectra. The equilibrium constant (KT) can be calculated as the ratio of the integrals of the signals corresponding to the keto and enol forms.

-

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant by analyzing the absorption spectra of the compound in different solvents.

Objective: To determine the tautomeric equilibrium constant (KT) of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare a series of solutions of the compound in different solvents (e.g., cyclohexane, dioxane, ethanol, water) with concentrations typically in the range of 10-4 to 10-5 M.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

The lactam and lactim forms will have distinct absorption maxima (λmax).

-

The equilibrium constant (KT) can be determined by comparing the spectrum of the sample to the spectra of "fixed" derivatives (e.g., N-methylated for the lactam form and O-methylated for the lactim form), which represent the pure tautomeric forms.

-

Alternatively, if the molar absorptivities (ε) of the pure tautomers are known or can be estimated, KT can be calculated from the absorbance at a wavelength where both tautomers absorb.

-

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various condensation reactions. A common method involves the Biginelli reaction or similar multicomponent reactions.

A representative synthesis involves the condensation of ethyl acetoacetate, urea (or a urea derivative), and an appropriate aldehyde or ketone. For the target molecule, a plausible synthetic route would involve the reaction of ethyl 2-formyl-3-oxobutanoate with urea.

Caption: A plausible synthetic pathway for the target compound.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical characterization, with the equilibrium between the lactam and lactim forms being influenced by solvent, temperature, and substituents. While direct quantitative data for this specific molecule is scarce, a comprehensive understanding of its likely behavior can be extrapolated from studies on analogous pyrimidine and pyridine systems. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the tautomeric properties of this and related compounds, which is of paramount importance in the fields of medicinal chemistry and drug development. Further computational and experimental studies are warranted to precisely quantify the tautomeric equilibrium and to fully elucidate the structure-activity relationships of this promising heterocyclic scaffold.

References

An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a specific focus on compounds structurally related to Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Due to the absence of publicly available crystallographic data for this compound, this document presents a detailed analysis of a closely related analog, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate , for which extensive experimental data has been published. This guide includes detailed experimental protocols for synthesis and crystallization, tabulated crystallographic data, and an analysis of intermolecular interactions. The methodologies and findings presented herein serve as a valuable reference for researchers engaged in the study of pyrimidine-based compounds and their solid-state properties.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships, polymorphism, and solid-state stability. This guide addresses the crystal structure analysis of pyrimidine carboxylates, using a well-characterized analog to illustrate the experimental workflow and data interpretation.

Note on the Target Compound: As of the date of this publication, a comprehensive crystal structure analysis of this compound has not been reported in publicly accessible crystallographic databases (such as the Cambridge Crystallographic Data Centre, CCDC) or peer-reviewed literature. The following sections, therefore, detail the analysis of a structurally similar compound to provide a relevant and detailed technical overview.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the representative compound, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate.

A mixture of ethyl acetoacetate (0.1 mol), 4-hydroxybenzaldehyde (0.1 mol), and urea (0.1 mol) is refluxed in 50.0 mL of ethanol for 2.0 hours in the presence of concentrated hydrochloric acid as a catalyst. The completion of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched in ice-cold water. The resulting precipitate is filtered, dried, and then crystallized from methanol to yield the title compound[1].

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent, such as methanol. The quality of the crystals is paramount for obtaining high-resolution diffraction data.

A suitable single crystal is mounted on a diffractometer. For the analog, data was collected on a Goniometer Xcalibur with an Eos (Nova) detector using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 292 K[1].

-

Data Collection: The data is collected using a series of ω and φ scans to ensure complete coverage of the reciprocal space.

-

Absorption Correction: A multi-scan absorption correction is applied to the collected data to account for the absorption of X-rays by the crystal[1].

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms of the water molecule can be located from a difference Fourier map and refined isotropically, while other hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[1].

Data Presentation: Crystallographic Data for Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate

The following tables summarize the quantitative data obtained from the crystal structure analysis of the representative analog.

Table 1: Crystal Data and Structure Refinement Details [1][2]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₆N₂O₄·H₂O |

| Formula Weight | 294.30 |

| Temperature | 292 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.6859 (2) Å |

| b | 10.7190 (5) Å |

| c | 12.1980 (5) Å |

| α | 85.267 (3)° |

| β | 83.990 (3)° |

| γ | 74.936 (4)° |

| Volume | 712.76 (6) ų |

| Z | 2 |

| Calculated Density | 1.371 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 312 |

| Data Collection | |

| Reflections Collected | 18207 |

| Independent Reflections | 2792 |

| R(int) | 0.034 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2792 / 0 / 201 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I > 2σ(I)] | R1 = 0.037, wR2 = 0.102 |

| R indices (all data) | R1 = 0.048, wR2 = 0.108 |

| Largest Diff. Peak and Hole | 0.19 and -0.14 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| O1-C8 | 1.215(2) | N1-C7 | 1.378(2) |

| O2-C8 | 1.332(2) | N1-C1 | 1.461(2) |

| O3-C7 | 1.238(2) | N2-C7 | 1.365(2) |

| O4-C12 | 1.370(2) | N2-C2 | 1.458(2) |

| C1-C6 | 1.516(2) | C2-C3 | 1.512(2) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value | Torsion Angle | Value |

| O1-C8-O2 | 124.0(2) | C6-C1-N1-C7 | 56.1(2) |

| O1-C8-C6 | 124.8(2) | N2-C2-C3-C4 | -53.9(2) |

| O2-C8-C6 | 111.2(1) | C1-N1-C7-N2 | -19.4(2) |

| O3-C7-N1 | 121.8(2) | C2-N2-C7-N1 | 18.9(2) |

| O3-C7-N2 | 122.5(2) | C5-C6-C1-N1 | -123.5(2) |

| N1-C7-N2 | 115.7(1) |

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of a novel pyrimidine derivative.

Intermolecular Interactions and Crystal Packing

The crystal structure of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate is stabilized by a network of hydrogen bonds. The water molecule plays a crucial role in linking the organic molecules. Specifically, O—H···O and N—H···O hydrogen bonds are observed between the water molecule and the organic functionalities, contributing to the stability of the crystal lattice[1]. The dihedral angle between the planes of the 4-hydroxyphenyl group and the tetrahydropyrimidine ring is 87.3 (1)°, while the angle between the ester group and the tetrahydropyrimidine ring is 75.9 (1)°[1].

The following diagram illustrates the key intermolecular interactions that stabilize the crystal packing.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, the detailed analysis of its close analog, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, provides a robust framework for understanding the structural characteristics of this class of compounds. The experimental protocols, crystallographic data, and analysis of intermolecular interactions presented in this guide offer valuable insights for researchers in the field of medicinal chemistry and materials science. Further investigation to obtain the crystal structure of the title compound is warranted to enable direct structure-property correlations.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this document focuses on a theoretical framework for predicting its solubility, alongside detailed, generalized experimental protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. For this compound, the following structural features are key determinants of its solubility profile:

-

Pyrimidine Ring: The heterocyclic pyrimidine core, with its two nitrogen atoms, can participate in hydrogen bonding as an acceptor. This suggests a degree of solubility in protic solvents.

-

Hydroxyl Group (-OH): The presence of a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor, which is expected to enhance its solubility in polar protic solvents like water and alcohols.

-

Carboxylate Group (-COOC2H5): The ethyl ester group is polar and can act as a hydrogen bond acceptor. While the ester group contributes to polarity, the ethyl chain introduces a non-polar character, which may enhance solubility in less polar organic solvents.

-

Methyl Group (-CH3): This is a non-polar group that will contribute to the molecule's solubility in non-polar solvents.

Based on these features, a qualitative prediction of the solubility of this compound in various solvent types can be made.

Predicted Solubility Profile

The following table summarizes the expected solubility of this compound in different classes of solvents. This is a predictive assessment based on chemical principles, and empirical verification is recommended.

| Solvent Class | Examples | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High: The presence of a hydroxyl group and the nitrogen atoms in the pyrimidine ring should allow for favorable hydrogen bonding interactions with protic solvents. Solubility is expected to be significant in alcohols. In water, solubility might be moderate due to the presence of the non-polar methyl and ethyl groups. The solubility of pyrimidine itself in water is moderate, and the functional groups on the target molecule are expected to influence this.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High: Solvents like DMSO are excellent at dissolving a wide range of organic compounds. The polar nature of this compound should lead to good solubility in polar aprotic solvents. Pyrimidine derivatives are often readily soluble in DMSO.[2] |

| Non-Polar | Hexane, Toluene | Low: The molecule possesses significant polarity due to the hydroxyl, carboxylate, and pyrimidine moieties. These polar features will likely limit its solubility in non-polar solvents. While the methyl and ethyl groups have non-polar character, they are unlikely to overcome the influence of the polar functional groups. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC system)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).[4]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Analysis: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method.

Analytical Techniques for Concentration Measurement:

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid solute is determined.[5][6][7][8] This method is straightforward but may be less suitable for very low solubilities.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.[9][10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. A calibration curve is prepared using standard solutions of known concentrations.[10][12][13]

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Caption: A diagram showing the interplay of solute, solvent, and external factors that determine the solubility of a compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. who.int [who.int]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]